molecular formula C12H10FNO3 B1442407 Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 655236-29-6

Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B1442407
M. Wt: 235.21 g/mol
InChI Key: YKMHZVBKYDKXQO-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound . It is a derivative of 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, which is a novel HIV-1 integrase strand transfer inhibitor .


Synthesis Analysis

The synthesis of this compound involves a reaction with potassium carbonate in N,N-dimethyl-formamide at 20℃ for 24 hours . The reaction involves quinolone 2-4 (3 g, 12.7 mmol) suspended in 40 mL anhydrous DMF and treated with potassium carbonate (4.2 g, 15.0 mmol) and 4-bromo-2-fluoro-l- (bromomethyl)-2-fluorobenzene (3.5 g, 12.7 mmol) .


Molecular Structure Analysis

The molecular structure of this compound can be deduced by 1H and 13C NMR spectroscopy .

Scientific Research Applications

Synthesis and Antibacterial Activity

Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate plays a significant role in the synthesis of various heterocyclic compounds. For instance, it's used in the preparation of 7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline-8-carboxylic acids and esters, which have demonstrated moderate antibacterial activity against different bacterial species. This application showcases the compound's potential in developing new antibacterial agents (Abu-Sheaib et al., 2008).

Intermediate in Antibacterial Fluoroquinolones

The compound is also an intermediate in the synthesis of antibacterial fluoroquinolones. Its derivatives, such as ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, are important in this context, demonstrating its versatility in pharmaceutical chemistry (Rádl, 1994).

Role in Synthesis of Novel Compounds

It's utilized in synthesizing novel compounds like ethyl 2-(substituted)-9-cyclopropyl-4-fluoro-6-oxo-1H-imidazo[4,5-h]quinoline-7-carboxylates, showcasing its utility in creating complex heterocyclic structures. These compounds are synthesized through thermally induced reactions and microwave-assisted cyclocondensation, indicating the compound’s versatility in different chemical synthesis methods (Al-Dweik et al., 2009).

Investigation in NMR Spectroscopy

The compound and its derivatives have been studied using nuclear magnetic resonance (NMR) spectroscopy. This research provides valuable information about the chemical shifts and coupling constants, contributing to a deeper understanding of its chemical structure and properties (Podányi et al., 1996).

Antibacterial Structure-Activity Relationships

There is research into the structure-activity relationships of this compound, especially in the context of its antibacterial properties. These studies help in understanding how different substitutions on the quinoline ring influence its antibacterial efficacy, guiding the design of more effective antibacterial agents (Koga et al., 1980).

properties

IUPAC Name

ethyl 5-fluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)7-6-14-9-5-3-4-8(13)10(9)11(7)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMHZVBKYDKXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729189
Record name Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS RN

655236-29-6
Record name Ethyl 5-fluoro-4-hydroxy-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=655236-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Citations

For This Compound
1
Citations
SD Kuduk, CN Di Marco, V Cofre, WJ Ray, L Ma… - Bioorganic & medicinal …, 2011 - Elsevier
Fused aromatics such as naphthalene were identified as highly potent and CNS penetrant M 1 positive allosteric modulators during an SAR study to replace the phenyl B-ring linkage. …
Number of citations: 23 www.sciencedirect.com

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